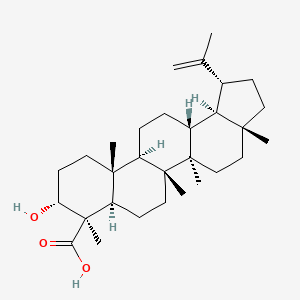

ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tilidine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.

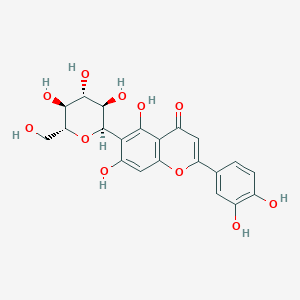

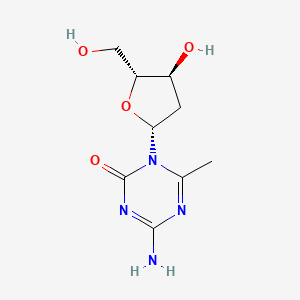

Ent-dextilidine is an ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate that has R configuration at the carbon bearing the phenyl group and S configuration at the carbon bearing the dimethylamino group. It is the enantiomer of dextilidine; the opioid analgesic tilidine is the racemate comprising equimolar amounts of dextilidine and ent-dextilidine. It is an enantiomer of a dextilidine.

An opioid analgesic used similarly to MORPHINE in the control of moderate to severe pain. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1097)

Wissenschaftliche Forschungsanwendungen

1. Use in Nonlinear Optical Materials

A study involving a compound related to ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, specifically ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrated its potential use as a non-linear optical (NLO) material. This was concluded from the calculated first hyperpolarizability, suggesting applications in photonics and telecommunications (Singh, Rawat, & Sahu, 2014).

2. Synthesis of Stereochemically Complex Compounds

Another research focus has been on the enantioselective synthesis of complex chemical structures using similar compounds. For instance, the synthesis of Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, a close analogue, demonstrates the compound's utility in creating stereochemically rich and complex molecules (Raw & Jang, 2000).

3. Development of Antimuscarinic Drugs

Research has also explored the use of similar compounds in the development of antimuscarinic drugs. A study investigating various stereoisomers of a related compound showed that these molecules could have differing affinities for muscarinic receptors, which are significant in the treatment of various conditions like overactive bladder (Barbier et al., 1995).

4. Peptide Chemistry Applications

In the field of peptide chemistry, the related 2-(diphenylphosphino) ethyl group has been used for carboxyl-protection of amino acids or peptides. This demonstrates the relevance of similar compounds in complex organic synthesis and drug development (Chantreux, Gamet, Jacquier, & Verducci, 1984).

5. Bioconjugation in Aqueous Media

Compounds like ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate are also important in bioconjugation chemistry. A study on the mechanism of amide formation for bioconjugation in aqueous media using a similar compound revealed insights into peptide bond formation, which is crucial in biotechnology and pharmaceutical research (Nakajima & Ikada, 1995).

Eigenschaften

CAS-Nummer |

38690-93-6 |

|---|---|

Produktname |

ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |

Molekularformel |

C17H23NO2 |

Molekulargewicht |

273.37 g/mol |

IUPAC-Name |

ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1 |

InChI-Schlüssel |

WDEFBBTXULIOBB-DOTOQJQBSA-N |

Isomerische SMILES |

CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2 |

SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |

Kanonische SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |

Andere CAS-Nummern |

51931-66-9 20380-58-9 38690-93-6 |

Piktogramme |

Irritant |

Synonyme |

Go 1261 Go-1261 Go1261 Godecke, Tilidin Hydrochloride, Tilidine Tilidate Tilidin Godecke Tilidine Tilidine Hydrochloride Tilidine Hydrochloride, (+)-Trans Tilidine Hydrochloride, (+-)-211Trans Valerone Valoron |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

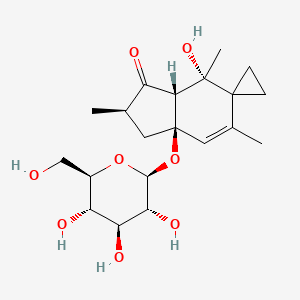

![2,2-dimethylpropanoyloxymethyl (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1252982.png)

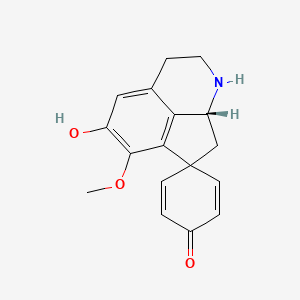

![[(1S,4R,5R,8R,9R,10R,13S,16R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252994.png)